Azete-2-carbaldehyde
Description
Overview of Azete Ring Systems in Organic Chemistry Research
The azete ring is the unsaturated analog of azetidine (B1206935), containing a nitrogen atom and two double bonds within a four-membered ring; its systematic IUPAC name is azacyclobutadiene. thermofisher.comwikipedia.org Azetes are generally unstable, highly reactive, nonaromatic azaheterocycles. thermofisher.com The parent azete has not been isolated, highlighting its transient nature. thermofisher.com Despite their instability, or rather because of it, azete derivatives are of considerable interest in organic chemistry. geetauniversity.edu.in They serve as versatile building blocks for creating more complex nitrogen-containing molecules, which are often of biological and pharmaceutical importance. nih.gov The inherent ring strain makes them susceptible to ring-opening reactions, providing pathways to various functionalized products. britannica.com Research has explored various strategies for synthesizing azete derivatives, often requiring specific conditions like high temperatures or the use of metal catalysts. biointerfaceresearch.comresearchgate.netresearchgate.net For instance, flash vacuum pyrolysis of specific triazine precursors has been used to generate azete derivatives. researchgate.net
Current Research Significance of Azete-2-carbaldehyde in Synthetic Methodologies and Chemical Theory
This compound is a specific derivative of the azete ring system, featuring a carbaldehyde (or formyl) group attached to the carbon atom at the 2-position. While direct and extensive research specifically on this compound is limited, its significance can be inferred from the chemistry of related compounds. The aldehyde functional group is highly reactive and susceptible to nucleophilic attack, making it a valuable handle for further chemical transformations. wikipedia.org
In the context of synthetic methodologies, aldehyde-substituted heterocycles are crucial intermediates. For example, 4-oxoazetidine-2-carbaldehydes, which share the four-membered ring and the aldehyde group, are recognized as valuable building blocks in stereocontrolled synthesis. rsc.org These compounds act as protected α-amino aldehydes and masked β-amino acids, demonstrating a dual reactivity that allows for the synthesis of amino acids, amino sugars, and complex natural products. rsc.org By analogy, this compound would be expected to serve as a highly reactive precursor for a variety of complex heterocyclic systems. Its aldehyde group could be used to form Schiff bases, which can act as ligands in coordination chemistry, or undergo various condensation and addition reactions. wikipedia.org
From a theoretical standpoint, this compound is an intriguing molecule. The combination of a highly strained, anti-aromatic azete ring with a conjugated aldehyde group presents a unique electronic structure. The study of such molecules contributes to the fundamental understanding of reactivity, stability, and bonding in strained heterocyclic systems. The high reactivity of the azete ring, coupled with the synthetic versatility of the aldehyde, makes it a target of interest for computational studies and for trapping experiments with various reagents. researchgate.net The synthesis of azete derivatives often involves cycloaddition reactions or intramolecular cyclizations, and the presence of the formyl group could influence the pathways and outcomes of these reactions. biointerfaceresearch.comrsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
375798-08-6 |
|---|---|
Molecular Formula |
C4H3NO |
Molecular Weight |
81.07 g/mol |
IUPAC Name |
azete-2-carbaldehyde |
InChI |
InChI=1S/C4H3NO/c6-3-4-1-2-5-4/h1-3H |
InChI Key |
IWSAUCAGOGYSGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C1C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Azete 2 Carbaldehyde and Derivatives
Cycloaddition Approaches for Azete Ring Formation
Cycloaddition reactions are among the most powerful tools for constructing cyclic systems, offering a direct route to the four-membered azete core. Both thermal and photochemical methods have been explored, with [2+2] cycloadditions being the most prominent.
The [2+2] cycloaddition is a cornerstone for the synthesis of four-membered rings. In the context of azetes, this typically involves the reaction of an imine or a related C=N bond-containing molecule with an alkyne. The synthesis of 2-azetines, isomers of azetes, can be achieved through the [2+2] cycloaddition of alkynes and imines. researchgate.net These azetines can serve as direct precursors to azete systems.
A well-known variant is the aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, which yields azetidines (the saturated analogues of azetes). researchgate.net While this reaction traditionally forms azetidines, modifications using alkynes instead of alkenes can lead to the formation of the unsaturated azetine ring. For instance, photosensitized [2+2] cycloaddition reactions involving N-sulfonylimines and alkynes have been shown to produce stable azetine products with high regioselectivity. nih.gov
The Staudinger synthesis, the reaction of a ketene (B1206846) with an imine, is a classic method for producing β-lactams (2-azetidinones), which are oxidized derivatives of azetes. mdpi.com Ketenes, often generated in situ from acyl chlorides, react with imines to form the 2-azetidinone ring via a [2+2] cycloaddition. mdpi.com These β-lactam rings are valuable precursors that can be chemically modified to introduce further functionality or potentially be converted to azete derivatives.
Table 1: Overview of [2+2] Cycloaddition Strategies for Azete/Azetidine (B1206935) Synthesis
| Reaction Name | Reactant 1 | Reactant 2 | Product Type | Key Features |
| Aza Paternò-Büchi | Imine | Alkyne/Alkenes | Azetine/Azetidine | Photochemical reaction, often requires a photosensitizer. researchgate.netnih.gov |
| Staudinger Synthesis | Ketene | Imine | β-Lactam | Ketenes are typically generated in situ. mdpi.com |
| Photosensitized Cycloaddition | N-Sulfonylimine | Alkyne | Azetine | High regioselectivity, proceeds under visible light. nih.gov |
The advent of visible-light photocatalysis has provided mild and efficient pathways for cycloaddition reactions. These methods often rely on a photocatalyst, such as a commercially available iridium complex, to facilitate the reaction via triplet energy transfer. nih.gov This approach has been successfully applied to intermolecular aza Paternò-Büchi reactions to synthesize highly functionalized azetidines from reactive intermediates like glyoxylate (B1226380) oximes. chemrxiv.org
The key to this strategy is the activation of substrates, such as oximes, which have suitable triplet energies to be excited by visible-light photosensitizers. springernature.com The Schindler group has demonstrated that 2-isoxazoline-3-carboxylates, a specific class of oximes, can undergo [2+2] cycloaddition with a wide variety of alkenes using an iridium photocatalyst. nih.gov This method is characterized by its operational simplicity and broad substrate scope, providing access to functionalized azetidines that are precursors to unprotected azetidines. nih.gov While these reactions yield the saturated azetidine ring, the functional groups installed during the synthesis offer handles for subsequent dehydrogenation to form the desired unsaturated azete or azetine systems.
Table 2: Examples of Visible Light-Mediated Azetidine Synthesis
| Substrate 1 | Substrate 2 | Photocatalyst | Product | Noteworthy Aspects |
| Oximes | Olefins | Iridium Complex | Functionalized Azetidines | Relies on a triplet energy transfer mechanism. chemrxiv.org |
| Glyoxylate Oximes | Alkenes | Iridium Complex | Functionalized Azetidines | Characterized by operational simplicity and mild conditions. chemrxiv.org |
| 2-Isoxazoline-3-carboxylates | Alkenes | Iridium Complex | Functionalized Azetidines | Products can be readily converted to free, unprotected azetidines. nih.gov |
[2+2] Cycloaddition Strategies in Azete Synthesis
Ring Contraction and Expansion Strategies for Azete Scaffolds
Ring rearrangement strategies provide alternative, non-cycloaddition routes to the azete core, either by shrinking a larger ring or expanding a smaller one.
Ring contraction involves the extrusion of atoms from a larger heterocyclic ring to form a smaller one. The photolysis of pyridazines is a known, albeit specialized, method for synthesizing kinetically stabilized azetes, such as tri-t-butylazete. researchgate.netresearchgate.net This process involves the photochemical extrusion of a nitrogen molecule (N₂) from the six-membered pyridazine (B1198779) ring to yield the four-membered azete ring. Similarly, thermolysis of Dewar pyridazines can also produce azetes. researchgate.netresearchgate.net
While direct ring contraction of common heterocycles like pyrimidines to azetes is less common, transformations of pyrimidine (B1678525) derivatives into other ring systems, such as pyrroles or pyrazoles, are well-documented, establishing the principle of pyrimidine ring contraction under various conditions. wur.nlrsc.orgrsc.org For example, the reaction of 5-formyluracil (B14596) derivatives with hydrazines can lead to a ring contraction, forming pyrazoles. rsc.org In biosynthesis, complex radical-mediated ring contractions of pyrimidine-like structures are also known. nih.gov These examples suggest that with appropriately substituted precursors, a pyrimidine-to-azete contraction could be a viable, though challenging, synthetic route.
Ring expansion from readily available three-membered rings, particularly aziridines and azirines, is a powerful strategy for forming four-membered heterocycles. 2H-Azirines are recognized as versatile precursors for a variety of N-heterocycles, including azetes. nih.gov The strain in the azirine ring facilitates its opening and subsequent rearrangement or reaction to form larger rings.
The one-carbon ring expansion of aziridines to azetidines has been achieved using both biocatalytic and transition metal-catalyzed methods. chemrxiv.orgresearchgate.net For example, engineered "carbene transferase" enzymes based on cytochrome P450 can catalyze the enantioselective one-carbon ring expansion of aziridines to furnish azetidines via a springernature.comchemrxiv.org-Stevens rearrangement. nih.gov Similarly, rhodium-catalyzed reactions between bicyclic aziridines and vinyl diazoesters can produce dehydropiperidines through an aziridinium (B1262131) ylide intermediate and subsequent rearrangement, showcasing the utility of aziridine (B145994) ring expansion in synthesizing larger N-heterocycles. springernature.com These methodologies, which form the saturated azetidine ring, create a scaffold that could potentially be oxidized to the corresponding azete.
Table 3: Ring Expansion and Contraction Strategies
| Strategy | Starting Heterocycle | Product Heterocycle | Key Conditions/Reagents |
| Ring Contraction | Pyridazine | Azete | Photolysis or thermolysis. researchgate.netresearchgate.net |
| Ring Contraction | Pyrimidine derivative | Pyrazole | Hydrazines, acetic acid. rsc.org |
| Ring Expansion | Aziridine | Azetidine | Engineered Cytochrome P450 enzymes. nih.gov |
| Ring Expansion | 2H-Azirine | Azete | Can be opened by various reagents. nih.gov |
Ring Contraction from Larger Nitrogen-Containing Heterocycles
Transition Metal-Catalyzed Syntheses of Azete-2-carbaldehyde Precursors and Analogues
Transition metal catalysis has revolutionized the synthesis of heterocycles, and the formation of azete precursors is no exception. Catalysts based on palladium and rhodium are particularly effective.
Rhodium catalysts are instrumental in the synthesis of β-lactams, which are oxidized precursors to azetes. A notable example is the rhodium-catalyzed oxygenative [2+2] cycloaddition of terminal alkynes and imines. organic-chemistry.org In this reaction, a Rh(I) catalyst, in the presence of an oxidant like 4-picoline N-oxide, converts a terminal alkyne into a rhodium ketene species, which then undergoes cycloaddition with an imine to yield a β-lactam with high diastereoselectivity. researchgate.netorganic-chemistry.org Rhodium salts such as RhCl₃·3H₂O have also been optimized for various catalytic transformations. d-nb.info
Palladium catalysis is widely employed for C-N bond formation and the synthesis of nitrogen heterocycles. mdpi.com Palladium-catalyzed annulation of imines with internal alkynes is a powerful method for constructing fused heterocyclic systems. lookchemmall.com For the synthesis of β-lactams, a palladium/N-heterocyclic carbene (NHC) complex can effectively catalyze a carbonylative [2+2] cycloaddition of benzyl (B1604629) chlorides and imines with carbon monoxide, affording the products in good yields and excellent trans-selectivity. researchgate.net These catalytic systems provide access to the core 2-azetidinone structure, a key intermediate from which this compound could potentially be derived through subsequent functional group manipulations and oxidation.
Table 4: Transition Metal-Catalyzed Syntheses of Azete Precursors
| Metal Catalyst System | Reactants | Product | Reaction Type |
| Rh(I) / 4-Picoline N-oxide | Terminal Alkyne, Imine | β-Lactam | Oxygenative [2+2] Cycloaddition. organic-chemistry.org |
| Pd / NHC Ligand | Benzyl Chloride, Imine, CO | β-Lactam | Carbonylative [2+2] Cycloaddition. researchgate.net |
| Pd(OAc)₂ | Benzylidene(3-iodopyridin-4-yl)amine, Internal Alkyne | Tetracyclic 5-azaindole | Annulation. lookchemmall.com |
Rhodium-Catalyzed Transformations in Azetine and Azete Synthesis
Rhodium catalysis has emerged as a powerful tool for constructing and functionalizing four-membered nitrogen heterocycles. These methods often provide high levels of control over regioselectivity and stereoselectivity.
A notable application is the regiodivergent hydroacylation of azetines, which can furnish novel substituted azetidines. escholarship.org The choice of ligand is crucial; for instance, rhodium catalysts paired with electron-rich Josiphos ligands can selectively yield chiral isomers, while different biaryl bisphosphine ligands can produce achiral regioisomers. escholarship.org This divergence is attributed to the electronic properties of the phosphine (B1218219) ligands on the rhodium catalyst. escholarship.org
Another innovative rhodium-catalyzed approach involves the one-carbon ring expansion of aziridines using vinyl-N-triftosylhydrazones. nih.gov This method provides access to valuable 2-alkenyl azetidine products, which are structural analogues of this compound precursors. nih.gov The reaction proceeds through the in situ formation of an alkenyl aziridinium ylide intermediate, with mechanistic studies suggesting a diradical pathway. nih.gov Such strategies are pivotal as they build the core four-membered ring with a vinyl group at the C2 position, which can be subsequently oxidized to the desired carbaldehyde functionality.
| Methodology | Rhodium Catalyst/Ligand | Substrate(s) | Product Type | Key Finding | Reference |
|---|---|---|---|---|---|
| Regiodivergent Hydroacylation | Rh-catalyst with Josiphos or DTBM-BINAP | Azetines | Chiral or Achiral Azetidines | Ligand electronics control regioselectivity. | escholarship.org |
| One-Carbon Ring Expansion | Rhodium catalyst | Aziridines, Vinyl-N-triftosylhydrazones | 2-Vinyl Azetidines | Represents the first use of vinyl carbenes for aziridine ring expansion. | nih.gov |
Copper- and Nickel-Catalyzed Routes for Azete and Azetine Formation
Copper and nickel catalysts offer versatile and efficient pathways for synthesizing azete and azetine ring systems, often under mild conditions.
Copper(I) catalysis, in particular, has been successfully employed for the asymmetric synthesis of 2-azetine-carboxylates, direct precursors to this compound analogues. A robust methodology involves the [3+1]-cycloaddition of silyl-protected Z-enoldiazoacetates and N-arylimido sulfur ylides, catalyzed by a chiral sabox copper(I) complex. nih.gov This reaction proceeds with high yields and excellent enantioselectivity, forming donor-acceptor azetines. nih.gov The proposed mechanism involves the nucleophilic addition of the sulfur ylide to a vinyl-copper-carbene intermediate, followed by cyclization and catalyst dissociation. nih.gov Furthermore, a Cu/Pd dual catalytic system has been developed for the arylboration of endocyclic enecarbamates to produce borylated, α-arylated azetidines. researchgate.net
Nickel-catalyzed reactions have proven effective for the dicarbofunctionalization of N-Boc-2-azetine. researchgate.netresearchgate.net These transformations provide straightforward access to an array of functionalized azetidines, including those containing fluorinated amino acids. researchgate.net For instance, a nickel-catalyzed arylboration reaction efficiently functionalizes various endocyclic enecarbamates. researchgate.net Additionally, nickel catalysis can achieve the cycloaddition of 3-azetidinone with diynes to form dihydroazocine compounds, showcasing C-C bond cleavage at low temperatures. nih.gov
| Catalyst System | Reaction Type | Substrates | Product | Significance | Reference |
|---|---|---|---|---|---|
| Cu(I) with chiral sabox ligand | [3+1]-Cycloaddition | Enoldiazoacetates, N-arylimido sulfur ylides | Chiral 2-azetine-carboxylates | Highly enantioselective route to functionalized 2-azetines. | nih.gov |
| Cu/Pd dual catalysis | Arylboration | Endocyclic enecarbamates | Borylated α-arylated azetidines | Provides synthetically versatile borylated N-heterocycles. | researchgate.net |
| Nickel catalyst | Dicarbofunctionalization | N-Boc-2-azetine | Functionalized azetidines | Efficient access to complex azetidine-containing structures. | researchgate.netresearchgate.net |
| Ni/IPr | Cycloaddition | 3-Azetidinone, Diynes | Dihydroazocines | Involves C(sp)2-C(sp)3 bond cleavage at low temperature. | nih.gov |
Direct Metal-Based Functionalization for Azetidine Ring Systems Relevant to Azetes
The direct functionalization of a pre-formed azetidine ring via metallation is a key strategy for accessing complex derivatives that can serve as precursors to azetes. researchgate.net The regio- and stereoselectivity of these reactions are heavily influenced by factors such as the protecting group on the nitrogen, substitutions on the carbon framework, and coordination effects. uniba.itrsc.org
Lithiation is a prominent method, where an organolithium base is used to deprotonate a C-H bond, creating a metallated intermediate that can be trapped by an electrophile. uniba.itrsc.org Early work focused on azetidines bearing electron-withdrawing groups on the nitrogen and at the C2 position to increase the acidity of the α-C-H bond. uniba.it This base-promoted C2 metallation followed by electrophilic trapping is a valid approach for generating substituted azetidines from a pre-existing heterocyclic core. researchgate.net While this research primarily targets the saturated azetidine ring, the resulting C2-functionalized products are valuable intermediates that could be further elaborated (e.g., through oxidation or elimination reactions) to yield the desired azete structures.
Stereoselective and Enantioselective Synthesis of this compound Analogues
Achieving stereocontrol in the synthesis of chiral molecules is paramount, especially for applications in medicinal chemistry. pressbooks.pub Several enantioselective methods have been developed to produce chiral azetine and azetidine frameworks, which are directly applicable to the synthesis of non-racemic analogues of this compound.
Asymmetric copper-catalyzed [3+1]-cycloaddition has been shown to be highly effective, producing 2-azetines with high enantiomeric excess (ee). nih.govresearchgate.net The use of a chiral sabox ligand with a copper(I) salt directs the stereochemical outcome of the cyclization between enoldiazoacetates and sulfur ylides. nih.gov Similarly, chiral phosphine-catalyzed [2+2] annulation of yne-enones with sulfamate-derived cyclic imines can construct chiral 2-azetines with up to 96% ee. researchgate.net
Rhodium-based catalysts, when paired with chiral ligands like Josiphos, can also induce high stereoselectivity in reactions such as the hydroacylation of azetines. escholarship.org The development of versatile stereoselective routes, which allow for late-stage diversification, is critical for creating libraries of conformationally restricted analogues for biological screening. nih.govnih.gov These methods often rely on the use of chiral catalysts or auxiliaries to control the formation of stereogenic centers during the construction of the heterocyclic ring. pressbooks.puborganic-chemistry.org
| Methodology | Catalyst/Ligand System | Reported Enantiomeric Excess (ee) | Product Type | Reference |
|---|---|---|---|---|
| Copper-Catalyzed [3+1]-Cycloaddition | Cu(I) / chiral sabox ligand | High | Chiral 2-azetine-carboxylates | nih.gov |
| Phosphine-Catalyzed [2+2] Annulation | Chiral Phosphine | Up to 96% | Chiral 2-azetines | researchgate.net |
| Rhodium-Catalyzed Hydroacylation | Rh-catalyst / Josiphos ligand | High | Chiral Azetidines | escholarship.org |
| Zinc-Catalyzed Alkynylation | Zn(OTf)₂ / N-methylephedrine | Up to 99% | Propargylic Alcohols | organic-chemistry.org |
Functionalization-Driven Synthetic Routes to this compound
Directly installing functional groups onto the azete core is a modern and efficient approach to synthesizing derivatives like this compound. These strategies often offer greater atom and step economy compared to traditional methods involving pre-functionalized precursors.
The conversion of a C-H bond directly into a C-C or C-heteroatom bond is a transformative strategy in organic synthesis. nih.govmt.com Transition metal-catalyzed C-H activation allows for the modular installation of functionalities onto a molecular scaffold. nih.gov For the synthesis of this compound, a hypothetical route could involve the C-H activation of an N-protected azete at the C2 position. Palladium-catalyzed intramolecular amination of C-H bonds has been successfully used to synthesize azetidines, demonstrating the feasibility of targeting C-H bonds adjacent to the ring nitrogen. organic-chemistry.org
However, the application of C-H activation to electron-deficient heterocycles like azetes can be challenging. nih.gov The development of catalyst systems that can overcome the inherent low reactivity of such systems is an active area of research. beilstein-journals.org Success in this area would provide a powerful and direct method for introducing a carbaldehyde group or its precursor onto the azete ring.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the majority of the atoms from the starting materials, are highly efficient for building molecular complexity. wikipedia.orgpreprints.org This strategy is ideal for diversity-oriented synthesis, allowing for the rapid generation of libraries of structurally diverse molecules. nih.gov
While specific MCRs for this compound are not yet prevalent, related precedents exist. For example, a copper-catalyzed one-pot, four-component reaction has been used to diastereoselectively synthesize highly functionalized ferrocenyl azetidinimines. researchgate.net Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are well-established for producing complex acyclic structures and could be adapted for heterocyclic synthesis. wikipedia.orgorganic-chemistry.org A hypothetical MCR for an azete derivative might involve the combination of an amine, an aldehyde, an alkyne, and a fourth component in a convergent manner to rapidly assemble the functionalized four-membered ring. rsc.org The development of such MCRs remains a key goal in advancing the chemistry of strained heterocycles.
Strategic Use of Formyl Anion Equivalents in Carbonyl Homologation for this compound Construction
The synthesis of this compound presents significant challenges due to the inherent instability and anti-aromatic character of the azete (azacyclobutadiene) ring system. cambridgescholars.com Consequently, direct synthetic transformations on a pre-formed this compound are sparsely documented. However, the principles of carbonyl homologation using formyl anion equivalents have been extensively developed and successfully applied to more stable, structurally related heterocyclic systems, most notably 4-oxoazetidine-2-carbaldehydes (also known as 4-formyl-β-lactams). orgsyn.orgrsc.org These strategies provide a clear blueprint for the potential, albeit challenging, construction of this compound derivatives.
Carbonyl homologation is a class of chemical reactions that extends a carbon chain by one methylene (B1212753) unit, converting a reactant into the next member of its homologous series. orgsyn.org This one-carbon extension of an aldehyde is powerfully achieved through the concept of "umpolung" (reactivity inversion), where a formyl anion equivalent—a nucleophilic reagent that effectively delivers a "CHO⁻" synthon—is employed. orgsyn.orgiupac.org
A prominent and widely used method in this area is the "Thiazole-Aldehyde Synthesis," which utilizes 2-trimethylsilylthiazole (2-TST), often called the Dondoni reagent, as a masked formyl anion equivalent. orgsyn.orgorgsyn.org This strategy has been effectively demonstrated in the one-carbon homologation of enantiopure 4-oxoazetidine-2-carbaldehydes. orgsyn.org The process involves two key stages: the stereoselective addition of the formyl anion equivalent to the starting aldehyde and the subsequent unmasking of the formyl group.
The synthetic sequence begins with the stereoselective addition of 2-TST to the enantiopure 4-oxoazetidine-2-carbaldehyde (B1149472). orgsyn.org This reaction proceeds without the need for fluoride (B91410) ion catalysis, forming stable α-hydroxyalkylthiazole derivatives. orgsyn.org Researchers have noted that this addition is not always straightforward, as a competing reaction involving the cleavage of the N1-C4 bond of the β-lactam ring has been observed under certain conditions. orgsyn.orgresearchgate.net
Following the successful addition, the thiazole (B1198619) ring is converted back into a formyl group to yield the homologated product. orgsyn.org This unmasking is typically achieved via a well-established, efficient three-step, one-pot procedure, resulting in the isolation of α-alkoxy β-lactam acetaldehydes in good yields. orgsyn.orgrsc.org These resulting acetaldehydes are valuable chiral building blocks for the synthesis of more complex molecules, such as indolizidinone amino esters. orgsyn.orgorgsyn.org
Research Findings: Homologation of 4-Oxoazetidine-2-carbaldehydes
The following table summarizes the key findings from the application of the thiazole-based homologation strategy to different 4-oxoazetidine-2-carbaldehyde substrates. orgsyn.org
| Starting Aldehyde Substrate | Intermediate Thiazole Adduct | Final Homologated Product (Acetaldehyde) | Reported Yield |
|---|---|---|---|
| (3S,4S)-3-Benzyloxy-4-formyl-1-(4-methoxyphenyl)azetidin-2-one | (3S,4S)-3-Benzyloxy-1-(4-methoxyphenyl)-4-[hydroxy(thiazol-2-yl)methyl]azetidin-2-one | [(3S,4S)-3-Benzyloxy-1-(4-methoxyphenyl)-2-oxoazetidin-4-yl]acetaldehyde | Good orgsyn.org |
| (3S,4R)-3-Benzyloxy-4-formyl-1-(4-methoxyphenyl)azetidin-2-one | (3S,4R)-3-Benzyloxy-1-(4-methoxyphenyl)-4-[hydroxy(thiazol-2-yl)methyl]azetidin-2-one | [(3S,4R)-3-Benzyloxy-1-(4-methoxyphenyl)-2-oxoazetidin-4-yl]acetaldehyde | Good orgsyn.org |
| cis-4-Formyl-1-(3-methyl-2-butenyl)-3-methoxy-β-lactam | Not explicitly detailed in the summary. | α-Silyloxylated aldehyde homologue | Not specified orgsyn.org |
This strategic use of formyl anion equivalents, particularly 2-trimethylsilylthiazole, for the homologation of β-lactam aldehydes showcases a powerful and versatile methodology in heterocyclic chemistry. orgsyn.orgrsc.org It demonstrates how a stable, masked functional group can be used to construct complex, densely functionalized chiral molecules that are otherwise difficult to access. orgsyn.org
Mechanistic Investigations and Reactivity Patterns of Azete 2 Carbaldehyde
Fundamental Reaction Pathways at the Azete Ring
The reactivity of the azete ring is fundamentally dictated by its significant ring strain and the electronic influence of the sp²-hybridized nitrogen atom. nih.govrsc.org These factors make it susceptible to reactions that can alleviate this strain, primarily through additions or ring-opening events.
The azete ring, particularly in its protonated or activated form (an azetinium ion), is expected to be highly susceptible to nucleophilic attack. organic-chemistry.org This reactivity is a direct consequence of the ring strain, which makes ring-opening a thermodynamically favorable process. rsc.orgarkat-usa.org Nucleophiles can attack the carbon atoms of the ring, leading to ring-opened products. The regioselectivity of this attack would be influenced by the substitution pattern and the nature of the nucleophile. organic-chemistry.org In the case of Azete-2-carbaldehyde, the electron-withdrawing nature of the carbaldehyde group would likely make the C4 position more susceptible to nucleophilic attack, although attack at C2 followed by rearrangement is also plausible.
Studies on related azetidinium ions show that nucleophilic ring-opening is a general and regioselective process, yielding highly functionalized acyclic structures. organic-chemistry.org For instance, nucleophiles like azides, amines, and alkoxides readily open the four-membered ring. organic-chemistry.org
Table 1: Predicted Nucleophilic Ring-Opening Reactions
| Nucleophile | Predicted Intermediate | Final Product Type |
|---|---|---|
| Hydroxide (OH⁻) | Ring-opened enolate | γ-Amino-α,β-unsaturated aldehyde |
| Alkoxide (RO⁻) | Ring-opened enolate | γ-Amino-α,β-unsaturated aldehyde ether |
The response of the azete core to electrophiles is more complex than that of typical aromatic heterocycles like pyridine (B92270) or pyrrole. uomus.edu.iq Unlike pyrrole, where the nitrogen lone pair contributes to a six-π-electron aromatic system, making the ring highly reactive towards electrophilic substitution, azete is considered an anti-aromatic 4-π-electron system. ajrconline.org This anti-aromatic character implies a general lack of reactivity towards traditional electrophilic aromatic substitution.
Instead, electrophilic attack is more likely to occur at the nitrogen atom, which retains some basic character due to its lone pair residing in an sp² orbital. uomus.edu.iq Protonation or alkylation at the nitrogen would generate a reactive azetinium cation, activating the ring for subsequent nucleophilic attack as described previously. organic-chemistry.org Electrophilic addition to the C=C double bonds, while conceivable, would lead to a highly unstable cationic intermediate.
Nucleophilic Addition to the Azete Ring System
Reactivity Profile of the Carbaldehyde Moiety in this compound
The carbaldehyde group is one of the most versatile functional groups in organic chemistry, known for its participation in a wide array of reactions including additions and redox transformations. masterorganicchemistry.comncert.nic.in
The carbaldehyde moiety in this compound is expected to undergo reactions typical of aldehydes. masterorganicchemistry.com The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles. savemyexams.com
Addition Reactions: Nucleophiles such as organometallic reagents (Grignard, organolithium), cyanide, and enolates can add to the carbonyl carbon. masterorganicchemistry.comsavemyexams.com The initial addition would form a tetrahedral alkoxide intermediate, which upon protonation would yield the corresponding secondary alcohol. masterorganicchemistry.com
Redox Reactions: The aldehyde can be readily oxidized to a carboxylic acid (Azete-2-carboxylic acid) using mild oxidizing agents like Tollens' reagent (Ag(NH₃)₂⁺) or stronger ones like Jones reagent (CrO₃/H₂SO₄). ncert.nic.inlibretexts.org Conversely, it can be reduced to a primary alcohol (Azete-2-methanol) using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com
Table 2: Predicted Reactions at the Carbaldehyde Moiety
| Reaction Type | Reagent | Product |
|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | Azete-2-methanol |
| Oxidation | Tollens' Reagent | Azete-2-carboxylate |
| Grignard Addition | CH₃MgBr, then H₃O⁺ | 1-(Azet-2-yl)ethanol |
| Cyanohydrin Formation | HCN / KCN | 2-(Azet-2-yl)-2-hydroxyacetonitrile |
| Wittig Reaction | Ph₃P=CH₂ | 2-Vinylazete |
The immense strain of the azete ring (estimated to be similar to or greater than the ~25.4 kcal/mol of azetidine) is a defining feature of its chemistry. rsc.org This strain can significantly influence the reactivity of the attached carbaldehyde group. The C2-carbon of the azete ring, to which the aldehyde is attached, is part of a strained system that desires to undergo reactions leading to ring cleavage. nih.gov
This inherent instability may electronically influence the aldehyde. The C2-C(HO) bond might be weakened, potentially affecting the stability of transition states in addition reactions. For example, in a reaction involving a bulky nucleophile, the transition state might be destabilized not only by sterics but also by increased strain, potentially favoring ring-opening pathways over simple addition to the carbonyl. Conversely, the electron-withdrawing nature of the aldehyde could further polarize the azete ring, enhancing its susceptibility to nucleophilic attack and subsequent ring-opening.
Aldehyde-Specific Reactions within the Azete Framework (e.g., Addition-Elimination, Redox)
Pericyclic and Rearrangement Reactions Involving this compound
The conjugated system of this compound makes it a potential candidate for pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. nerdfighteria.infolibretexts.org Furthermore, the combination of a strained ring and a carbonyl group can facilitate unique molecular rearrangements. bdu.ac.inberhamporegirlscollege.ac.in
Azete itself is known to participate in cycloaddition and cycloreversion reactions. researchgate.net this compound could function as either the 4π or 2π component in cycloaddition reactions. amazonaws.com
Diels-Alder Reaction: The azete ring system could potentially act as a diene ([4π] component) reacting with a dienophile (e.g., maleic anhydride) or as a dienophile ([2π] component) reacting with a conjugated diene (e.g., butadiene). The viability of these pathways would depend on the relative energies of the frontier molecular orbitals (HOMO-LUMO). libretexts.orguniurb.it
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with alkenes could lead to the formation of complex bicyclic structures, a reaction class that has been explored for the synthesis of substituted azetidines. rsc.orgnerdfighteria.info
Electrocyclic Reactions: Under thermal or photochemical conditions, azetes can undergo electrocyclic ring-opening to form vinyl nitrenes or related open-chain species, which would be highly reactive intermediates. libretexts.org
Rearrangement reactions are also plausible, particularly those that alleviate ring strain. masterorganicchemistry.commasterorganicchemistry.com For instance, a reaction analogous to the Favorskii rearrangement could be envisioned if an α-halo derivative of a related azete-ketone were prepared. This reaction involves the formation of a cyclopropanone (B1606653) intermediate from an α-halo ketone, which for a cyclic ketone results in ring contraction. wikipedia.org While this compound itself would not undergo this directly, its derivatives could exhibit such reactivity, leading to novel three-membered ring systems.
Ring-Opening and Ring-Closing Cascade Reactions of Azete Derivatives
The high degree of ring strain and the presence of endocyclic double bonds in the azete ring are expected to make it highly susceptible to ring-opening reactions. The parent azete (azacyclobutadiene) is a highly unstable and reactive nonaromatic azaheterocycle that has not yet been synthesized. thermofisher.com Its derivatives are also generally unstable and prone to electrocyclic ring-opening unless they are sterically hindered or electronically stabilized. The introduction of a carbaldehyde group at the 2-position of the azete ring is predicted to significantly influence its electronic distribution and reactivity.
Theoretical studies suggest that the azete ring's reactivity is dominated by its tendency to alleviate ring strain. rsc.orgrsc.org For a hypothetical molecule like this compound, several cascade reactions involving initial ring-opening can be postulated.
One of the most characteristic reactions of strained four-membered rings is their participation in [2+2] cycloadditions. researchgate.net In the case of azete derivatives, these can be followed by electrocyclic ring-opening to yield a 1-azadiene analog. researchgate.net The presence of the electron-withdrawing carbaldehyde group at the 2-position would likely influence the regioselectivity of such reactions.
Predicted Ring-Opening Mechanisms:
Electrocyclic Ring-Opening: Similar to other unstable azete derivatives, this compound is expected to readily undergo thermal or photochemical electrocyclic ring-opening. This process would likely lead to the formation of a highly reactive vinyl-substituted imine intermediate. The subsequent reactivity of this intermediate would depend on the reaction conditions and the presence of other reagents.
Nucleophilic Ring-Opening: The azete ring, particularly when activated by an electron-withdrawing group like a carbaldehyde, would be susceptible to nucleophilic attack. Nucleophiles could attack either of the carbon atoms adjacent to the nitrogen, leading to ring cleavage. magtech.com.cn In the case of this compound, the C2 position is further activated by the aldehyde group, making it a likely site for nucleophilic addition, which could then be followed by ring opening. The regioselectivity of such reactions is generally controlled by electronic effects, with nucleophiles preferentially attacking the carbon atom that can best stabilize a negative charge in the transition state. magtech.com.cn
Postulated Cascade Reactions:
A ring-opening event of this compound could initiate a cascade of subsequent reactions, leading to more complex molecular architectures. For instance, the initial vinyl-imine intermediate formed from electrocyclic ring-opening could undergo intramolecular cyclization if a suitable tethered nucleophile is present, or it could participate in intermolecular cycloaddition reactions.
While no experimental data exists for this compound, the table below outlines the predicted reactivity based on the behavior of related azetidine (B1206935) and azete derivatives.
| Reaction Type | Predicted Reactivity of this compound | Basis for Prediction |
| Electrocyclic Ring-Opening | Highly facile, leading to a vinyl-substituted imine intermediate. | Instability of the azete ring system and tendency to relieve ring strain. thermofisher.comresearchgate.net |
| Nucleophilic Ring-Opening | Susceptible to attack at the C2 and C4 positions, with C2 being more activated due to the carbaldehyde group. | Electronic activation of the ring by the electron-withdrawing substituent. magtech.com.cn |
| [2+2] Cycloaddition | Can act as a dienophile or diene, followed by ring-opening. | Known reactivity of strained four-membered heterocycles. researchgate.net |
Detailed Research Findings on Related Compounds:
Research on more stable, saturated azetidines provides some insight into the potential ring-opening behavior. Azetidines can undergo nucleophilic ring-opening, often requiring activation by a Lewis acid. magtech.com.cn The regioselectivity is influenced by substituents on the ring. For instance, in unsymmetrically substituted azetidines, nucleophiles tend to attack the carbon atom that can better stabilize a positive charge in the transition state when the reaction proceeds through an aziridinium (B1262131) ion intermediate. frontiersin.org
Furthermore, studies on the synthesis of stable azete derivatives have shown that electron-withdrawing substituents on the nitrogen atom can stabilize the ring system. researchgate.net This suggests that the nature and position of substituents are critical in determining the reactivity and potential for cascade reactions in azete derivatives. Theoretical studies have also been conducted on azete derivatives as potential high-energy density materials, which underscores their inherent instability and energetic nature. sirsyedcollege.ac.ingoogle.co.ukrsc.org
Computational Chemistry and Theoretical Aspects of Azete 2 Carbaldehyde
Electronic Structure and Aromaticity Assessment of the Azete Ring
The electronic landscape of the azete ring in azete-2-carbaldehyde is a subject of considerable theoretical interest. Researchers have employed a variety of computational methods to probe its structure and the extent of its aromatic or antiaromatic character. nih.govdoi.org
Frontier Molecular Orbital (FMO) Analysis of this compound Reactivity
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. numberanalytics.comnumberanalytics.comwikipedia.org It posits that the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species govern the course of a chemical reaction. numberanalytics.comlibretexts.org For this compound, FMO analysis helps in predicting its behavior in various reactions, including pericyclic reactions and cycloadditions. wikipedia.orgimperial.ac.uknih.gov
The energy gap between the HOMO and LUMO is a critical determinant of a molecule's reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com Theoretical calculations, such as those using Density Functional Theory (DFT), can determine the energies of these frontier orbitals. dergipark.org.trbhu.ac.in For instance, in a study on azete-steroid derivatives, electronic parameters including HOMO and LUMO energies were evaluated to understand their chemical behavior. dergipark.org.tr FMO analysis can also elucidate the regioselectivity and stereochemistry of reactions involving azete derivatives. numberanalytics.com
Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -8.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 7.3 |
Note: The values in this table are illustrative and based on typical ranges for similar heterocyclic compounds. Actual values would be determined by specific computational methods and basis sets.
Quantum Chemical Descriptors of Azete Aromaticity (e.g., NICS, ASE, Ring Currents)
The aromaticity of the azete ring is a complex issue. While the parent azete is considered a nonaromatic, highly reactive species, the introduction of substituents can modulate its electronic properties. thermofisher.com Several quantum chemical descriptors are employed to quantify the aromaticity or antiaromaticity of cyclic systems. researchgate.net
Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. github.iomdpi.com Negative NICS values inside the ring are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest a paratropic ring current, associated with antiaromaticity. github.iostackexchange.com NICS calculations at different points, such as the ring center (NICS(0)) and 1 Å above the ring plane (NICS(1)), provide a more detailed picture. uio.noacs.org The NICS(1)zz component, which considers only the magnetic shielding tensor component perpendicular to the ring, is often considered a more reliable indicator. stackexchange.comresearchgate.net
Aromatic Stabilization Energy (ASE) is an energetic criterion that quantifies the stabilization of a cyclic conjugated system compared to a suitable non-aromatic reference compound. stackexchange.com A positive ASE indicates aromatic stabilization.
Ring Current Analysis directly visualizes the flow of electrons in a magnetic field, providing a clear distinction between diatropic (aromatic) and paratropic (antiaromatic) currents. github.iouio.no
Theoretical studies on related aza-derivatives of polycyclic aromatic hydrocarbons have shown that the position of the nitrogen atom can significantly influence the aromaticity of the rings. nih.govnih.gov For the azete ring system, which is antiaromatic in its 1H-isomer form, these descriptors are crucial for understanding its electronic nature. acs.org
Table 2: Illustrative Aromaticity Descriptors for the Azete Ring
| Descriptor | Calculated Value | Implication |
| NICS(1) (ppm) | +20.5 | Antiaromatic |
| ASE (kcal/mol) | -15.2 | Antiaromatic Destabilization |
Note: These values are hypothetical and serve to illustrate the expected antiaromatic character of the azete ring based on theoretical principles. Actual values depend on the specific derivative and computational level.
Theoretical Treatment of Ring Strain Energy and its Impact on Azete Reactivity
The four-membered azete ring possesses significant ring strain, a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions). libretexts.orgnumberanalytics.comwikipedia.org This high ring strain energy makes azetes unstable and highly reactive. thermofisher.comlibretexts.org Computational methods can quantify this strain energy, which is a key factor driving the reactivity of these compounds. researchgate.netresearcher.lifensf.gov
The release of ring strain is a powerful thermodynamic driving force for many reactions involving azetes. numberanalytics.comwikipedia.org Energetic materials incorporating strained rings can release more energy upon decomposition. researchgate.netrsc.org Theoretical studies on azaphosphiridines, another class of strained three-membered rings, have shown a correlation between ring strain energy and the propensity for ring-opening reactions. rsc.org Similar principles apply to azetes, where the high strain energy facilitates reactions that lead to more stable, open-chain or larger ring structures. rsc.org
Quantum Mechanical Studies of this compound Reaction Mechanisms
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the detailed mechanisms of chemical reactions. numberanalytics.comidosr.org For this compound, QM studies can map out the potential energy surfaces for various transformations, identify transition states, and calculate activation barriers. hku.hkuc.pt
These computational investigations provide insights into the feasibility of different reaction pathways, such as cycloadditions, electrocyclic ring-openings, and reactions involving the carbaldehyde group. wikipedia.orgsemanticscholar.org For example, theoretical studies on azete-based high-energy-density materials have used DFT to investigate their decomposition pathways and detonation properties. researchgate.netglobalauthorid.com The understanding of these reaction mechanisms at a molecular level is crucial for designing new synthetic strategies and for predicting the stability and reactivity of novel azete derivatives. researchgate.net
Conformational Analysis and Dynamics of this compound Derivatives
The conformational flexibility of molecules can significantly influence their physical properties and biological activity. researchgate.netnih.gov For derivatives of this compound, computational methods can be used to explore the potential energy landscape and identify stable conformers. nih.govfigshare.com
Substituents on the azete ring or the carbaldehyde group can introduce different conformational preferences. researchgate.net For example, studies on ortho-substituted azobenzenes have shown that even subtle changes in substitution can lead to different preferred conformations and affect the molecule's photophysical properties. researchgate.net Similarly, the dynamics of phenyl rotation and other conformational changes in azete derivatives can be studied using temperature-dependent NMR experiments complemented by DFT calculations to determine the energy barriers between different conformers. nih.govrsc.org Understanding these dynamic processes is essential for a complete picture of the molecule's behavior in different environments.
Advanced Spectroscopic Characterization and Structural Elucidation of Azete 2 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and constitution of organic molecules in solution. For a novel compound like Azete-2-carbaldehyde, a full suite of 1D and 2D NMR experiments would be indispensable for unambiguous structure confirmation. Due to the compound's likely instability, any experimental attempt would necessitate low-temperature analysis.
The ¹H and ¹³C NMR spectra are predicted to show a set of distinct signals characteristic of the unique electronic environment of the strained, antiaromatic azete ring coupled with an electron-withdrawing aldehyde substituent.
Predicted ¹H NMR Spectrum: The proton spectrum is expected to display four signals in a 1:1:1:1 ratio. The aldehyde proton (H5) would appear significantly downfield, a region typical for aldehydes. The protons on the azete ring (H3, H4) would reside in the olefinic region, with their chemical shifts influenced by the ring's antiaromaticity and the anisotropic effect of the nitrogen atom and aldehyde group.
Predicted ¹³C NMR Spectrum: The carbon spectrum is predicted to show four unique resonances, corresponding to the three carbons of the heterocyclic ring and the carbonyl carbon. The carbonyl carbon (C5) is expected to be the most deshielded. The chemical shifts of the ring carbons (C2, C3, C4) would reflect the complex interplay of sp² hybridization, ring strain, and the electronic effects of the nitrogen and aldehyde functions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~165.0 |
| C3 | ~7.6 (d) | ~145.0 |
| C4 | ~8.1 (d) | ~155.0 |
| C5 (CHO) | ~9.8 (s) | ~190.0 |
Note: Predicted values are estimates based on theoretical principles. 'd' denotes a doublet, 's' denotes a singlet.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): A COSY spectrum would be expected to show a cross-peak between the vicinal protons H3 and H4, confirming their adjacent positions on the azete ring. No other correlations would be anticipated, isolating the H3-H4 spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. The predicted HSQC spectrum would show three cross-peaks: H3 to C3, H4 to C4, and the aldehyde proton H5 to the carbonyl carbon C5. This would unequivocally link the proton and carbon assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping the complete carbon skeleton by showing correlations between protons and carbons over two to three bonds. Key predicted correlations include:
The aldehyde proton (H5) correlating to the ring carbon C2 and potentially C3.
Proton H3 correlating to carbons C2 and C4, and the carbonyl carbon C5.
Proton H4 correlating to C2 and C3. These correlations would piece together the entire molecular framework, confirming the position of the aldehyde group at C2.
NOESY (Nuclear Overhauser Effect Spectroscopy): For a small, planar molecule like this compound, NOESY would primarily confirm through-space proximities. A key expected correlation would be between the aldehyde proton H5 and the adjacent ring proton H3, further solidifying the structural assignment.
1H and 13C NMR Chemical Shift Analysis of this compound
Vibrational Spectroscopy (IR) for Functional Group Identification in this compound
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups. The predicted IR spectrum of this compound would be dominated by absorptions from the aldehyde group and the unsaturated heterocyclic ring.
The most prominent feature would be the intense carbonyl (C=O) stretching vibration. Its frequency would be slightly elevated due to the electron-withdrawing nature of the sp² carbon of the ring. The aldehyde C-H bond would give rise to two characteristic, though weaker, stretching bands near 2850 and 2750 cm⁻¹. The unsaturated C-H bonds of the ring would absorb at wavenumbers above 3000 cm⁻¹. The ring itself would produce a series of complex stretching (C=C, C=N) and bending vibrations in the fingerprint region (1650-1400 cm⁻¹).
Table 2: Predicted Principal IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3080 | Medium | C-H stretch (azete ring) |
| ~2850 | Weak | C-H stretch (aldehyde) |
| ~2750 | Weak | C-H stretch (aldehyde) |
| ~1725 | Strong | C=O stretch (carbonyl) |
| ~1620 | Medium | C=N stretch (ring) |
| ~1550 | Medium-Strong | C=C stretch (ring) |
| ~900 | Medium | C-H out-of-plane bend |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis of this compound
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₄H₃NO), the predicted exact mass of the molecular ion [M]⁺• would serve as definitive proof of its chemical formula.
The fragmentation pattern in the mass spectrum provides structural clues. Upon electron ionization, the molecular ion of this compound is expected to be observable. The primary fragmentation pathways would likely involve the loss of small, stable neutral molecules or radicals from the aldehyde group and the subsequent decomposition of the strained ring.
Predicted Fragmentation Pathway:
Loss of a hydrogen radical: α-cleavage could lead to the loss of the aldehydic hydrogen, resulting in a stable acylium ion [M-H]⁺.
Loss of carbon monoxide: A common fragmentation for aldehydes is the loss of a CO molecule, leading to an [M-CO]⁺• fragment ion, which would be the azete radical cation itself.
Ring fragmentation: Subsequent fragmentation of the azete ring could involve the loss of hydrogen cyanide (HCN), a characteristic loss from nitrogen-containing heterocycles.
Table 3: Predicted HRMS Fragments for this compound
| Predicted m/z | Proposed Formula | Identity |
| 69.02146 | [C₄H₃NO]⁺• | Molecular Ion [M]⁺• |
| 68.01364 | [C₄H₂NO]⁺ | [M-H]⁺ |
| 41.02655 | [C₃H₃N]⁺• | [M-CO]⁺• |
| 42.01872 | [C₂H₂N]⁺ | [M-H-CO]⁺ |
| 27.01090 | [HCN] | Neutral Fragment |
X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives
X-ray crystallography provides the most definitive structural evidence by mapping the precise arrangement of atoms in a single crystal. However, obtaining a suitable crystal of this compound itself is considered highly improbable. Its inherent antiaromaticity and ring strain would likely lead to rapid decomposition or polymerization before a stable crystal could be grown.
Therefore, structural confirmation in the solid state would almost certainly rely on the synthesis of a stable, crystalline derivative. dergipark.org.trresearchgate.net This common strategy involves introducing bulky substituents onto the azete ring, which can sterically hinder decomposition pathways and promote crystallization. For example, attaching phenyl or tert-butyl groups to the ring carbons or nitrogen could potentially stabilize the system enough for analysis. Should a crystalline derivative be formed, X-ray diffraction would confirm the planarity of the four-membered ring and provide precise bond lengths and angles, offering invaluable insight into the electronic structure and strain of the azete core.
Synthetic Utility and Applications of Azete 2 Carbaldehyde in Organic Synthesis
Azete-2-carbaldehyde as a Precursor for Diverse Heterocyclic Scaffolds (e.g., Pyrroles, Oxazines)
The strained azete ring system is a valuable intermediate for constructing other heterocyclic systems through ring-opening or rearrangement reactions. The aldehyde functionality on this compound provides a chemical handle for initiating such transformations. Conjugated azapolyenes, which are known precursors to a variety of nitrogen heterocycles, can be generated from the ring-opening of strained N-heterocycles like azirines, suggesting that this compound could undergo similar reactivity pathways. researchgate.net
A notable example of an azete ring being incorporated into a larger heterocyclic scaffold is the synthesis of an azeteoporphyrin. mdpi.com In this synthesis, a related precursor, chlorophin-2-carbaldehyde, is first converted to a secondary alcohol. mdpi.com This alcohol, upon treatment with a reagent like TMSOTf, generates a carbocation that facilitates an intramolecular Friedel-Crafts reaction to form the fused azete ring. mdpi.com This demonstrates a viable pathway for creating an azete ring from a carbaldehyde precursor, which could theoretically be applied to generate other fused heterocyclic systems.
Furthermore, the synthesis of substituted pyrroles from the reaction of oxime esters with silyl (B83357) enol ethers in the presence of an iron catalyst provides a template for how this compound might be utilized. acs.org It is conceivable that this compound could undergo condensation to form an oxime, which could then participate in similar cyclization or rearrangement cascades to yield pyrrolic structures. Similarly, the formation of 1,2-oxazines from cyclopropyl (B3062369) oximes suggests that the strained ring of an this compound derivative could direct the formation of six-membered heterocycles like oxazines under appropriate reaction conditions. acs.org
Table 1: Synthesis of an Azete-Fused Heterocycle
| Precursor | Reagents | Product | Key Transformation | Yield | Reference |
|---|
Strategic Incorporation into Complex Molecule Synthesis and Natural Product Analogues
The incorporation of small, strained rings like azetidine (B1206935) is a recognized strategy in medicinal chemistry to explore novel chemical space. uni-muenchen.de By extension, the unsaturated azete ring offers unique structural and electronic properties that could be valuable in the design of natural product analogues. rsc.org The synthesis of complex molecules and natural products often relies on the development of efficient strategies to construct core scaffolds. engineering.org.cnmdpi.com The use of this compound as a building block could provide rapid access to novel alkaloid or polyketide-like structures.
The synthesis of azeteoporphyrin serves as a prime example of strategically incorporating an azete ring into a complex, natural product-related macrocycle. mdpi.com This approach highlights how a carbaldehyde function can be used to trigger the formation of the strained four-membered ring within a larger molecular framework. This strategy could be extended to other complex targets where the introduction of a strained, unsaturated nitrogen heterocycle is desired for modulating biological activity or molecular conformation.
Divergent synthesis, which aims to generate a library of structurally diverse compounds from a common intermediate, could also leverage the reactivity of this compound. mdpi.com By treating the aldehyde with different reagents, a variety of functional groups could be installed, which could then participate in subsequent ring-opening, cycloaddition, or rearrangement reactions to yield a range of different molecular skeletons, including analogues of known natural products. rsc.orgscielo.br
Development of this compound Derivatives as Chiral Auxiliaries
Chiral auxiliaries are stereogenic units temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comnumberanalytics.com A great deal of effort has been focused on synthesizing optically pure azetidines for use as chiral auxiliaries or ligands. acs.org The development of chiral C2-substituted azetidines, for instance, has been achieved using auxiliaries such as tert-butanesulfinamide to direct stereoselective additions. acs.orgrsc.org
While there is no direct evidence of this compound being used as a chiral auxiliary, its structure suggests potential. A chiral this compound derivative, or a product derived from its reaction with a chiral amine, could serve as a template for asymmetric transformations. The aldehyde could be used to form a chiral imine, and the inherent strain and defined geometry of the azete ring could influence the facial selectivity of reactions on a tethered substrate. For example, chiral oxazolidinones are widely used auxiliaries that effectively block one face of an enolate in aldol (B89426) reactions. wikipedia.org A chiral azete-based auxiliary could function similarly, with the stereochemistry being dictated by substituents on the azete ring. The synthesis of enantiopure azetidine-2,4-dicarboxylic acid has been demonstrated using (S)-1-phenylethylamine as both a nitrogen source and a chiral auxiliary, highlighting a viable strategy for creating chiral azetidine-based structures. rsc.org
Table 2: Selected Strategies for Synthesizing Chiral Azetidines
| Strategy | Chiral Source | Key Reaction | Product Type | Reference |
|---|---|---|---|---|
| Asymmetric Synthesis | tert-Butanesulfinamide | Organometallic addition to sulfinimine followed by intramolecular cyclization | C2-Substituted Azetidines | acs.orgrsc.org |
| Chiral Amine Incorporation | (S)-1-Phenylethylamine | Cyclization with diethyl dibromomalonate | Azetidine-2,4-dicarboxylic acid | rsc.org |
Role in Catalysis and Ligand Design for Stereoselective Transformations
The design of chiral ligands is crucial for the advancement of asymmetric transition metal catalysis. nih.gov Ligands based on chiral azetidines have been explored for their potential in stereoselective reactions. uni-muenchen.deacs.org For example, C2-symmetric azetidines have been targeted for synthesis to be used as ligands in metal-catalyzed processes. acs.org The unique steric and electronic properties of the strained four-membered ring can influence the catalytic activity and selectivity of the metal center. numberanalytics.com
Extrapolating from this, ligands derived from this compound could offer novel properties for catalysis. The unsaturation within the azete ring, combined with its strained geometry, would create a distinct electronic environment compared to saturated azetidine ligands. The aldehyde group provides a convenient point for elaboration into various coordinating groups, such as phosphines, amines, or oxazolines, which are common motifs in successful chiral ligands. mdpi.commdpi.com
For instance, tridentate ligands have been shown to form highly active rhodium and iridium complexes for hydrogenation reactions, with chiral C2-symmetric versions providing good enantioselectivities. europa.eu A ligand system incorporating the azete framework could create a unique chiral pocket around the metal center, potentially leading to enhanced stereocontrol in reactions like allylic alkylations or hydrogenations. europa.euescholarship.org The development of new chiral catalysts often focuses on creating rigid backbones to ensure effective chiral induction; the strained azete ring could provide such rigidity. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
